

# Nemtabrutinib cross-reactivity kinase inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

## Nemtabrutinib Mechanism and Key Cross-Reactivities

**Nemtabrutinib** (MK-1026, ARQ 531) is a **reversible, ATP-competitive inhibitor** of Bruton's Tyrosine Kinase (BTK). Unlike first-generation covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) that bind irreversibly to the C481 residue, **nemtabrutinib** inhibits both wild-type and C481-mutant BTK, making it a candidate for overcoming a common resistance pathway [1] [2] [3].

Comprehensive profiling on a panel of 254 kinases revealed that **nemtabrutinib** inhibits various kinases beyond BTK. The table below summarizes its key off-target activities and their potential therapeutic implications.

| Key Kinase Target             | Inhibitory Activity / Correlation                | Potential Therapeutic Implication                 |
|-------------------------------|--------------------------------------------------|---------------------------------------------------|
| BTK (wild-type & C481 mutant) | Reversible inhibitor [2] [3]                     | Overcoming resistance in B-cell malignancies [3]  |
| MEK1/2                        | Biochemical inhibition; binds ATP-pocket [1] [4] | Application in <b>MAPK-driven cancers</b> [1] [4] |

| Key Kinase Target | Inhibitory Activity / Correlation                              | Potential Therapeutic Implication                        |
|-------------------|----------------------------------------------------------------|----------------------------------------------------------|
| BRAF              | Correlation with sensitivity in BRAF-mutant cell lines [1] [4] | Potential for BRAF-mutant solid tumors [1]               |
| FGFR3             | Correlation with high <i>FGFR3</i> gene expression [1] [4]     | Potential in cancers with <i>FGFR3</i> dysregulation [1] |
| Src, Syk, ERK     | Inhibition of phosphorylation in cell models [5]               | Broader suppression of oncogenic signaling [5]           |

## Experimental Profiling Data

The following quantitative data, primarily from the 2025 *Frontiers in Oncology* study, provides a direct comparison of **nemtabrutinib**'s cellular and biochemical activity against other BTK inhibitors [1] [4].

**Table 1: Cellular Sensitivity (IC<sub>50</sub>) in Cancer Cell Line Viability Assays**

| Cell Line / Context           | Nemtabrutinib Activity                            | Comparative Context                                                  |
|-------------------------------|---------------------------------------------------|----------------------------------------------------------------------|
| BRAF-mutant cell lines        | ~3x higher sensitivity vs. BRAF wild-type [1] [4] | Similar profile to MEK, ERK, and pan-RAF inhibitors [1] [4]          |
| MCL cell lines                | IC <sub>50</sub> = 0.7 - 10.1 μM [5]              | Comparable to Ibrutinib; superior efficacy in 3D organoid models [5] |
| Ibrutinib-resistant PDX model | Significant reduction in tumor burden [5]         | Demonstrated efficacy in a resistant setting [5]                     |

**Table 2: Biochemical Kinase Inhibition (IC<sub>50</sub>) from In-vitro Assays**

| Kinase Target | Nemtabrutinib IC <sub>50</sub>                           | Method                                  |
|---------------|----------------------------------------------------------|-----------------------------------------|
| MEK1          | < 1 $\mu$ M (significant inhibition at 1 $\mu$ M)<br>[1] | ELISA / Surface Plasmon Resonance (SPR) |
| MEK2          | < 1 $\mu$ M (significant inhibition at 1 $\mu$ M)<br>[1] | ELISA                                   |
| Multiple RTKs | Significant inhibition at 1 $\mu$ M [1] [4]              | Mobility Shift Assay (254-kinase panel) |

## Detailed Experimental Protocols

The key findings on **nemtabrutinib**'s profile are derived from standardized, high-throughput experimental methods.

- **Cell Viability Assays:** Conducted on a panel of up to **160 human cancer cell lines**. Cells were seeded in 384-well plates and treated with **nemtabrutinib** in a 9-point dilution series for 72 hours. Viability was assessed by measuring intracellular ATP levels using a bioluminescence assay (e.g., ATPlite). IC<sub>50</sub> values were calculated by fitting a four-parameter logistic model to the dose-response data [1] [4] [5].
- **Biochemical Kinase Profiling:** Inhibition of 254 wild-type kinases was measured in **mobility shift assays (MSA)** at a compound concentration of 1  $\mu$ mol/L and an ATP concentration near the  $K_{M,ATP}$  for each kinase. For specific kinases like MEK1/2, follow-up **enzyme-linked immunosorbent assays (ELISA)** and **Surface Plasmon Resonance (SPR)** were used to confirm binding and determine IC<sub>50</sub> values [1] [4] [6].
- **Bioinformatic Analysis:** The sensitivity profile of **nemtabrutinib** across the cell line panel was compared to those of **135 other kinase inhibitors**. Correlation analysis and molecular docking studies were performed to relate drug sensitivity to genomic features (e.g., mutation status, gene expression) and predict binding modes to off-targets like MEK1 [1] [4] [7].



[Click to download full resolution via product page](#)

## Interpretation and Clinical Relevance

The cross-reactivity profile of **nemtabrutinib** suggests several strategic implications for drug development:

- **Overcoming BTK Inhibitor Resistance:** Its reversible mechanism effectively targets C481-mutant BTK, a primary resistance mechanism to covalent inhibitors, making it a viable option for patients with relapsed/refractory CLL and other B-cell malignancies [3].
- **Potential in Solid Tumors:** The strong correlation between drug sensitivity and **BRAF mutations**, along with direct inhibition of the **MAPK pathway** (MEK), indicates a promising therapeutic avenue for **MAPK-driven solid tumors** (e.g., certain melanomas, colorectal cancers) [1] [4].
- **Differentiation from Other BTK Inhibitors:** **Nemtabrutinib**'s profile is distinct from the more selective covalent inhibitors (Acalabrutinib, Zanubrutinib) and the other approved non-covalent inhibitor, Pirtobrutinib. Its unique multi-kinase activity may offer broader efficacy in heterogeneous tumors but requires careful management of potential on-target toxicities [1] [3].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Frontiers | Combined cellular and biochemical profiling of Bruton's ... [frontiersin.org]
2. - Wikipedia Nemtabrutinib [en.wikipedia.org]
3. Resistance to targeted therapies in chronic lymphocytic ... [nature.com]
4. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]
5. The Reversible BTK Inhibitor Nemtabrutinib Demonstrates ... [sciencedirect.com]
6. Analytical methods for protein kinase and inhibitor ... [sciencedirect.com]
7. Computational methods for analysis and inference ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Nemtabrutinib cross-reactivity kinase inhibition profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-cross-reactivity-kinase-inhibition-profile>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)